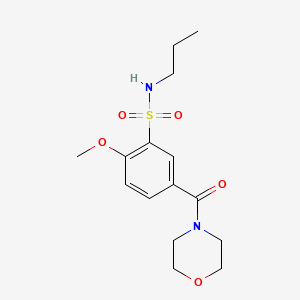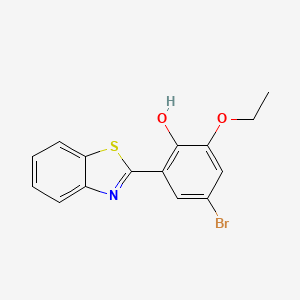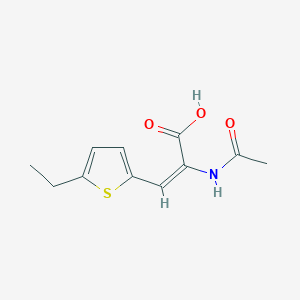
2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide
Übersicht
Beschreibung
2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide is a chemical compound commonly known as MPB. It is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). This enzyme is overexpressed in many types of solid tumors, making it an attractive target for cancer therapy. In
Wirkmechanismus
MPB selectively inhibits the activity of 2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide, which is overexpressed in many types of solid tumors. 2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide plays a crucial role in regulating the pH of cancer cells, allowing them to survive and proliferate in acidic environments. By inhibiting 2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide, MPB disrupts this pH regulation, leading to cell death and reduced tumor growth.
Biochemical and Physiological Effects:
MPB has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the activity of other carbonic anhydrase isoforms, which are important for physiological processes such as respiration and acid-base balance. MPB has also been shown to inhibit the formation of new blood vessels in tumors, a process known as angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPB is its selectivity for 2-methoxy-5-(4-morpholinylcarbonyl)-N-propylbenzenesulfonamide, which allows for targeted inhibition of cancer cells without affecting normal cells. However, MPB has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the synthesis of MPB is complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on MPB. One area of interest is the development of more efficient synthesis methods to improve its availability for research and clinical use. Another direction is the investigation of the combination of MPB with other cancer therapies, such as immunotherapy or targeted therapy, to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of MPB for cancer treatment.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential as a cancer therapy. It has shown promising results in preclinical studies, inhibiting the growth and metastasis of various types of solid tumors such as breast, lung, and colon cancer. MPB has also been shown to enhance the effects of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-methoxy-5-(morpholine-4-carbonyl)-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-6-16-23(19,20)14-11-12(4-5-13(14)21-2)15(18)17-7-9-22-10-8-17/h4-5,11,16H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMOHYCYXOAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(morpholin-4-ylcarbonyl)-N-propylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677069.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)
![ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4677088.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4677089.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677091.png)
![propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)

![N-{[4-allyl-5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4677101.png)
![propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4677108.png)
![5-(difluoromethyl)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4677114.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,4-dimethoxybenzohydrazide](/img/structure/B4677121.png)